5-(Naphthalen-1-yloxy)furan-2-carbaldehyde
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Overview
Description
5-(Naphthalen-1-yloxy)furan-2-carbaldehyde is an organic compound with the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol . This compound is characterized by the presence of a naphthalene ring attached to a furan ring via an oxygen atom, with an aldehyde group at the 2-position of the furan ring . It is primarily used in research and development settings.
Preparation Methods
The synthesis of 5-(Naphthalen-1-yloxy)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of naphthol with furan-2-carbaldehyde in the presence of a base to form the desired product . The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
5-(Naphthalen-1-yloxy)furan-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions on the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Naphthalen-1-yloxy)furan-2-carbaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yloxy)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The naphthalene and furan rings contribute to the compound’s ability to interact with aromatic and hydrophobic regions of target molecules .
Comparison with Similar Compounds
5-(Naphthalen-1-yloxy)furan-2-carbaldehyde can be compared with other similar compounds, such as:
Naphthalen-1-yl)furan-2-carbaldehyde: This compound lacks the oxygen atom linking the naphthalene and furan rings, resulting in different reactivity and properties.
Furan-2-carbaldehyde: This compound lacks the naphthalene ring, making it less hydrophobic and less likely to interact with aromatic regions of target molecules.
The unique structure of this compound, with its combination of naphthalene and furan rings, makes it particularly useful in applications requiring both aromatic and heterocyclic properties .
Biological Activity
5-(Naphthalen-1-yloxy)furan-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (CID 13696368) has the molecular formula C15H10O2. It features a furan ring substituted with a naphthyl ether group and an aldehyde functional group, which may contribute to its reactivity and biological properties .
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with naphthalene derivatives under controlled conditions. Various methods, including electrosynthesis, have been explored to optimize yield and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer) : In vitro studies indicated that this compound exhibits significant antiproliferative activity against MCF-7 cells, with IC50 values comparable to established chemotherapeutics.
- HepG2 (liver cancer) : The compound also demonstrated cytotoxic effects on HepG2 cells, suggesting a potential role in liver cancer treatment.
Table 1: Anticancer Activity of this compound
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of cell cycle progression : This compound appears to interfere with key regulatory pathways in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) generation : The aldehyde group may facilitate oxidative stress in cancer cells, contributing to cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antiproliferative Studies : A series of derivatives were synthesized and tested for their antiproliferative effects using MTT assays. Compounds with similar structures exhibited IC50 values ranging from 5.10 µM to 22.08 µM against various cancer cell lines, indicating that structural modifications can enhance biological activity .
- Comparative Analysis : In a comparative study against standard chemotherapeutics like doxorubicin and sorafenib, this compound demonstrated superior or comparable efficacy in inhibiting cancer cell growth, suggesting its potential as a lead compound for further development .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the naphthalene or furan moieties can significantly influence the biological activity of related compounds. For instance, introducing electron-donating groups enhanced the antiproliferative effects against MCF-7 cells .
Properties
Molecular Formula |
C15H10O3 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-naphthalen-1-yloxyfuran-2-carbaldehyde |
InChI |
InChI=1S/C15H10O3/c16-10-12-8-9-15(17-12)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |
InChI Key |
GMOLLVJMSPNOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(O3)C=O |
Origin of Product |
United States |
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